N-Acetyl-S-propyl-L-cysteine
Overview
Description
N-Acetyl-S-propyl-L-cysteine is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes.
Mechanism of Action
Target of Action
N-Acetyl-S-propyl-L-cysteine (NASPC) is a derivative of the compound N-acetylcysteine (NAC). NAC is known to target several biochemical pathways in the body, primarily acting as an antioxidant and glutathione inducer . It is also known to have anti-inflammatory activity through regulating the activation of NF-KB and HIF-1α .
Mode of Action
NASPC, like NAC, is a membrane-penetrating antioxidant . It interacts with its targets by replenishing intracellular glutathione (GSH), a critical antioxidant in the body that helps cells fight against oxidative stress .
Biochemical Pathways
NASPC affects several biochemical pathways. As a glutathione inducer, it plays a role in the glutathione metabolic pathway, which is crucial for maintaining the redox balance in cells . It also impacts the NF-KB and HIF-1α pathways, which are involved in inflammation and cellular responses to hypoxia .
Pharmacokinetics
Nac, a related compound, is known to be rapidly absorbed and metabolized in the body It is expected that NASPC would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The primary result of NASPC’s action is the enhancement of the body’s antioxidant defenses. By increasing intracellular GSH levels, NASPC helps cells combat oxidative stress, which can prevent cellular damage and contribute to overall health . Additionally, its anti-inflammatory activity can help modulate inflammatory responses .
Biochemical Analysis
Biochemical Properties
N-Acetyl-S-propyl-L-cysteine is involved in biochemical reactions as a metabolite of 1-bromopropane
Cellular Effects
It is known that it is a metabolite of 1-bromopropane, which has been associated with neurotoxic effects, including prolonged distal latencies, decreased nerve conduction velocities, cerebellum degeneration, peripheral myelin sheath deterioration, and muscle weakness .
Molecular Mechanism
It is known to be the oxidative metabolism of 1-bromopropane
Metabolic Pathways
This compound is involved in the metabolic pathway of 1-bromopropane
Preparation Methods
Synthetic Routes and Reaction Conditions
The process typically involves the use of acetic anhydride and propyl bromide under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of N-Acetyl-S-propyl-L-cysteine often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-propyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a biomarker and its potential therapeutic applications .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions are typically mild to moderate, ensuring the stability of the compound throughout the process .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
Scientific Research Applications
N-Acetyl-S-propyl-L-cysteine has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: Serves as a biomarker for exposure to industrial chemicals, particularly 1-bromopropane.
Industry: Utilized in the production of pharmaceuticals and as a component in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: Another derivative of L-cysteine, known for its antioxidant properties and use in treating acetaminophen overdose.
S-allyl-L-cysteine: Found in garlic, known for its neuroprotective effects.
N-Acetyl-S-(n-propyl)-L-cysteine: Similar in structure but with different functional groups, used as a biomarker for different industrial exposures.
Uniqueness
N-Acetyl-S-propyl-L-cysteine is unique due to its specific applications as a biomarker for 1-bromopropane exposure and its potential therapeutic effects. Its distinct chemical structure allows it to participate in unique biochemical pathways, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
(2R)-2-acetamido-3-propylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOKBYBSKZWNMI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC[C@@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162602 | |
Record name | N-Acetyl-S-propyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14402-54-1 | |
Record name | N-Acetyl-S-propyl-L-cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014402541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-S-propyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-S-PROPYL-L-CYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0X44R47N4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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